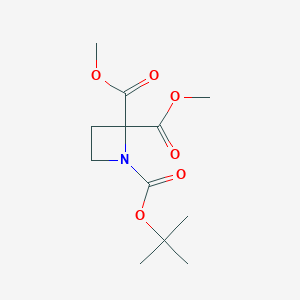

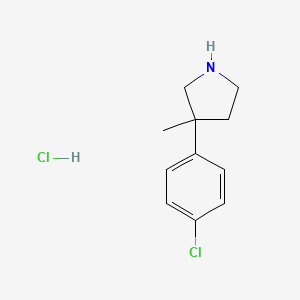

![molecular formula C12H24N2O2 B2780501 叔丁基-N-[(2,2-二甲基吡咯啉-3-基)甲基]氨基甲酸酯 CAS No. 1781017-66-0](/img/structure/B2780501.png)

叔丁基-N-[(2,2-二甲基吡咯啉-3-基)甲基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl N-[(2,2-dimethylpyrrolidin-3-yl)methyl]carbamate, commonly known as Tert-butyl Carbamate (Boc), is a widely used protecting group in organic synthesis. The Boc group is used to protect amines, which are highly reactive functional groups, during reactions that may lead to undesired side reactions or products.

科学研究应用

Synthesis and Chemical Reactions

Asymmetric Mannich Reaction : A study by Yang, Pan, and List (2009) discusses the synthesis of tert-butyl carbamate derivatives using the asymmetric Mannich reaction, highlighting its importance in creating chiral amino carbonyl compounds, which are crucial intermediates in organic synthesis (Yang, Pan, & List, 2009).

Intermediate in Biologically Active Compounds : Zhao, Guo, Lan, and Xu (2017) established a rapid synthetic method for a tert-butyl carbamate derivative that serves as an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291), an anti-cancer drug (Zhao, Guo, Lan, & Xu, 2017).

Catalyzed Lithiation : Ortiz, Guijarro, and Yus (1999) explored the catalyzed lithiation of a N-(chloromethyl) carbamate, demonstrating how this reaction can lead to the formation of functionalized carbamates, which are useful in various synthetic applications (Ortiz, Guijarro, & Yus, 1999).

Lithiation of Pyridine Derivatives : Smith, El‐Hiti, Alshammari, and Fekri (2013) investigated the lithiation of tert-butyl N-(pyridin-3-ylmethyl)carbamate, showing its utility in regioselective functionalization processes (Smith, El‐Hiti, Alshammari, & Fekri, 2013).

Chemical Properties and Reactions

Solvent Effects on Reactivity : Ruck and Jones (1998) studied how solvents affect the reactivity of tert-butylcarbene, demonstrating how solvent interactions can influence the outcomes of reactions involving carbene intermediates (Ruck & Jones, 1998).

Derivatization for Herbicide Analysis : Crespo-Corral et al. (2008) developed a method using potassium tert-butoxide for derivatization of carbamate herbicides, improving the detection limits in water samples and showcasing the chemical's utility in analytical chemistry (Crespo-Corral, Santos-Delgado, Polo-Díez, & Soria, 2008).

作用机制

Target of Action

The primary targets of Tert-butyl N-[(2,2-dimethylpyrrolidin-3-yl)methyl]carbamate are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl N-[(2,2-dimethylpyrrolidin-3-yl)methyl]carbamate These factors could include pH, temperature, and the presence of other molecules, among others

属性

IUPAC Name |

tert-butyl N-[(2,2-dimethylpyrrolidin-3-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)13-8-9-6-7-14-12(9,4)5/h9,14H,6-8H2,1-5H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQFXXMVIILVAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCN1)CNC(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[(2,2-dimethylpyrrolidin-3-yl)methyl]carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Cyano-N-[2-(4-methylphenoxy)ethyl]acetamide](/img/structure/B2780426.png)

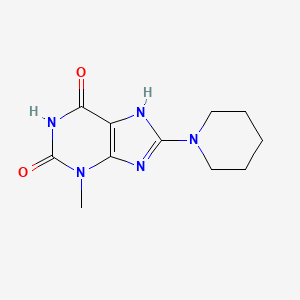

![N-[1-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]but-2-ynamide](/img/structure/B2780429.png)

![1-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxamide](/img/structure/B2780432.png)

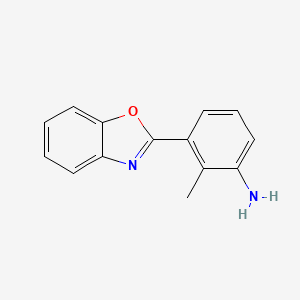

![2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2780434.png)

![(E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2780435.png)

![10-Hydroxytricyclo[7.3.1.0^{2,7}]trideca-2(7),3,5-trien-13-one](/img/structure/B2780438.png)

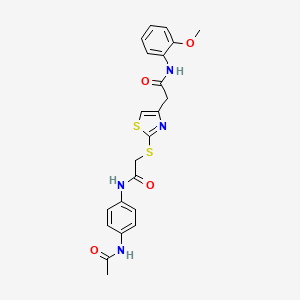

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2780439.png)